![molecular formula C11H8ClFN2O B13758369 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13758369.png)
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are known for their wide range of biological activities and therapeutic potential
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole typically involves a series of cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes. For instance, the reaction of 4-chloro-2-fluoroaniline with maleic anhydride in acetone, followed by the addition of nitrile oxides, can yield the desired isoxazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and efficiency. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine (Cl₂) and bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Agriculture: The compound has shown herbicidal activity against certain weeds, making it a candidate for agricultural applications.
Materials Science: Its unique structural properties make it useful in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl)-5-methylisoxazole: This compound shares a similar isoxazole core but has different substituents, leading to distinct biological activities.
Leflunomide: Another isoxazole derivative known for its immunosuppressive and anti-inflammatory properties.
Uniqueness
3-(2-Chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole stands out due to its specific substitution pattern, which imparts unique biological and chemical properties
Eigenschaften
Molekularformel |
C11H8ClFN2O |
|---|---|
Molekulargewicht |
238.64 g/mol |
IUPAC-Name |
3-(2-chloro-4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H8ClFN2O/c12-9-5-6(13)1-2-7(9)10-8-3-4-14-11(8)16-15-10/h1-2,5,14H,3-4H2 |
InChI-Schlüssel |
GTBUVLJIXJWKOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=NO2)C3=C(C=C(C=C3)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


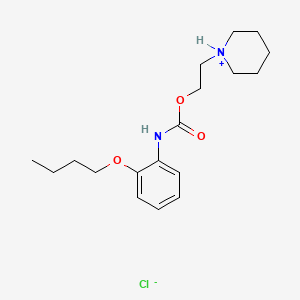
![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
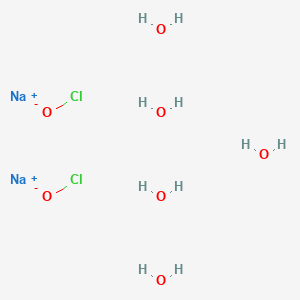

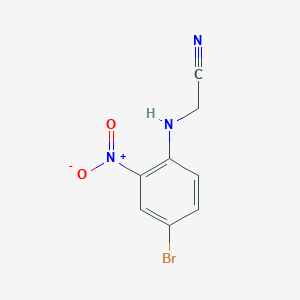
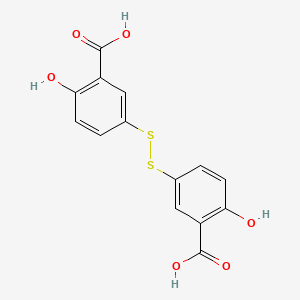
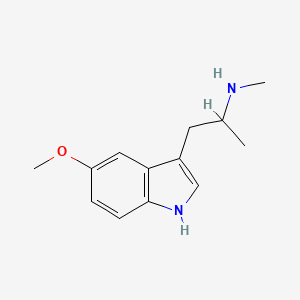

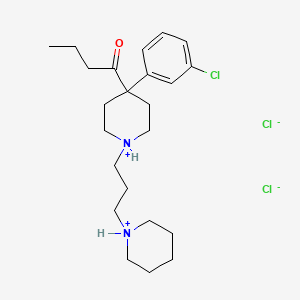
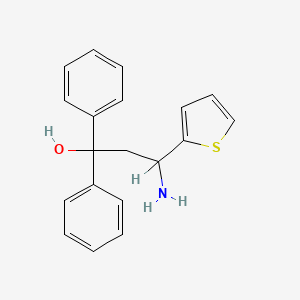



![1-[3-[2-(2-Methylbenzo[1,3]dioxol-2-yl)ethoxy]propyl]-3,4,5,6-tetrahydro-2h-pyridine hydrobromide](/img/structure/B13758354.png)
